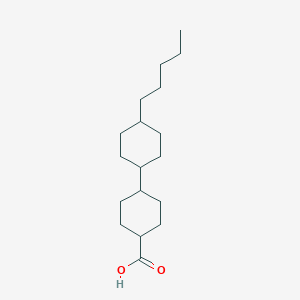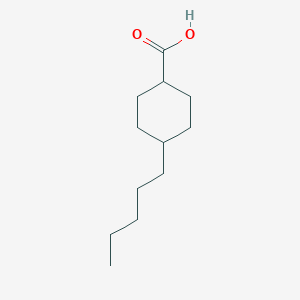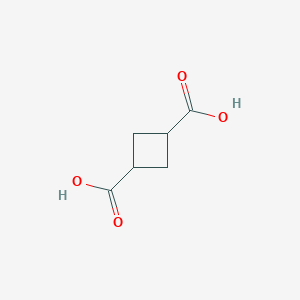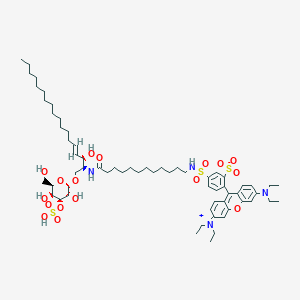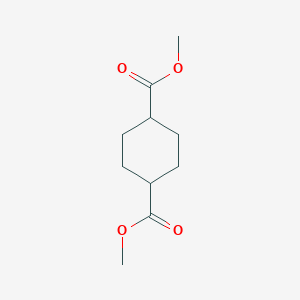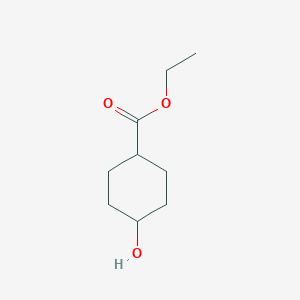
トリフルオロメタンスルホン酸亜鉛
概要
説明
Zinc trifluoromethanesulfonate, also known as Zn(CF3SO3)2, is an inorganic compound that is used in a variety of scientific research applications. This compound has a wide range of uses due to its unique properties, including its solubility in both aqueous and organic solvents, its low toxicity, and its ability to form strong complexes with various metal ions. Zinc trifluoromethanesulfonate is an important reagent in organic synthesis and has been used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and catalysts. In addition, it has been used to study the mechanisms of various biochemical and physiological processes.
科学的研究の応用
ジチオケタール合成における触媒作用
トリフルオロメタンスルホン酸亜鉛は、有機化合物のクラスであるジチオケタールの合成における触媒として使用されます。 ジチオケタールは、特定の条件下での安定性と容易な脱保護により、有機合成において保護基としてよく使用されます .
シリル化反応におけるルイス酸触媒
ルイス酸であるトリフルオロメタンスルホン酸亜鉛は、合成中のヒドロキシル基を保護するために不可欠なシリル化反応を促進します。 この役割は、さまざまな医薬品やファインケミカルの製造に不可欠です .
より環境に優しいアミン合成
この化合物は、水素ガスを使用した還元的アミノ化によって、アミン合成のより環境に優しい方法の触媒として役立ちます。 このプロセスは、多くの医薬品の基本的な化合物であるアミンの生産において重要です .
シリルエーテルの脱保護
トリフルオロメタンスルホン酸亜鉛は、酸や塩基に敏感な保護基に影響を与えることなく、シリルエーテルを選択的に脱保護するために使用されます。 この方法は、その穏やかさと効率性のために貴重です .
水系亜鉛イオン電池用有機電極材料 研究では、水系亜鉛イオン電池用の有機カソード材料の開発において、トリフルオロメタンスルホン酸亜鉛の使用を探求し、組成、幾何学、および分子サイズの変化に基づいて構造と特性の関係に焦点を当てています .
亜鉛アノード性能の向上
電池技術では、トリフルオロメタンスルホン酸亜鉛は、亜鉛アノードの可逆性と寿命を向上させるのに役立ちます。 この向上は、より耐久性があり効率的なエネルギー貯蔵システムの開発に不可欠です .
電気二重層コンデンサ(EDLC)の製造 この化合物は、天然黒鉛電極とイオン液体ベースのゲルポリマー電解質を使用したEDLCの製造プロセスの一部であると報告されています。 トリフルオロメタンスルホン酸亜鉛の存在は、これらのコンデンサの性能に貢献しています .
作用機序
Target of Action
Zinc trifluoromethanesulfonate, also known as Zinc triflate, is a Lewis acid . It primarily targets molecules that can donate a pair of electrons, acting as a Lewis base. This includes a wide range of organic compounds, particularly those involved in nucleophilic addition and aldol reactions .
Mode of Action
As a Lewis acid, Zinc trifluoromethanesulfonate can accept a pair of electrons from a Lewis base during a chemical reaction . This interaction leads to the formation of an adduct, a product of a direct addition of two or more distinct molecules . In the context of aldol reactions, it acts as a catalyst, facilitating the reaction without being consumed .
Biochemical Pathways
The exact biochemical pathways affected by Zinc trifluoromethanesulfonate can vary depending on the specific reaction it catalyzes. For instance, in silylation reactions, it aids in the addition of silyl groups to molecules . This can impact various biochemical pathways, particularly those involving the modified molecules.
Pharmacokinetics
As a catalyst, it’s expected to remain unchanged during the reaction and can potentially be recovered and reused .
Result of Action
The primary result of Zinc trifluoromethanesulfonate’s action is the facilitation of chemical reactions. It enables or speeds up reactions such as nucleophilic additions and aldol reactions, leading to the formation of new compounds .
Action Environment
The efficacy and stability of Zinc trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the presence of moisture might affect its stability, given that it’s hygroscopic . The reaction conditions, such as temperature and solvent, can also impact its catalytic activity .
Safety and Hazards
Zinc trifluoromethanesulfonate causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Zinc trifluoromethanesulfonate acts as a Lewis acid in nucleophilic addition and as a catalyst in aldol reactions . It plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the zinc ion’s ability to bind and stabilize these molecules .
Cellular Effects
Zinc trifluoromethanesulfonate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it destroys radicals which are normally produced within the cells and which are toxic to biological systems .
Molecular Mechanism
At the molecular level, zinc trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily due to its role as a Lewis acid, facilitating nucleophilic addition and catalyzing aldol reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc trifluoromethanesulfonate change over time. It has been used in high-temperature zinc-ion batteries, demonstrating significant improvements in conductivity and stability
Dosage Effects in Animal Models
The effects of zinc trifluoromethanesulfonate vary with different dosages in animal models. While specific studies on zinc trifluoromethanesulfonate are limited, it is known that zinc salts have been evaluated for biosecurity and biocompatibility in animal models
Metabolic Pathways
Zinc trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed information on the specific metabolic pathways that zinc trifluoromethanesulfonate is involved in, including any effects on metabolic flux or metabolite levels, is currently limited.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Zinc trifluoromethanesulfonate can be achieved by the reaction of Zinc oxide with trifluoromethanesulfonic acid.", "Starting Materials": ["Zinc oxide", "trifluoromethanesulfonic acid"], "Reaction": [ "Add Zinc oxide to trifluoromethanesulfonic acid under stirring.", "Heat the reaction mixture to 70-80°C and stir for 4-6 hours.", "Cool the reaction mixture to room temperature and filter to obtain the product.", "Wash the product with diethyl ether and dry in vacuum." ] } | |
CAS番号 |
54010-75-2 |
分子式 |
CHF3O3SZn |
分子量 |
215.5 g/mol |
IUPAC名 |
trifluoromethanesulfonic acid;zinc |
InChI |
InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChIキー |
NGOCMUBXJDDBLB-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |
正規SMILES |
C(F)(F)(F)S(=O)(=O)O.[Zn] |
その他のCAS番号 |
54010-75-2 |
ピクトグラム |
Corrosive |
関連するCAS |
1493-13-6 (Parent) |
同義語 |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Zn(OTf)2 function as a catalyst?
A1: Zn(OTf)2 acts as a Lewis acid catalyst, meaning it can accept electron pairs from reactants. This interaction facilitates various chemical transformations. [, , , , , ]
Q2: What are some notable reactions catalyzed by Zn(OTf)2?
A2: Zn(OTf)2 catalyzes diverse reactions, including:- Synthesis of acyl azides from acyl benzotriazoles and sodium azide. []- Preparation of butanone-glycol ketal. []- Formal alkyne hydration followed by a Smiles rearrangement to synthesize enol ethers. []- Carboxylation of propylene glycol to propylene carbonate. []- Three-component condensation reactions to synthesize dihydropyrimidinones (Biginelli-like reactions). []- para-Selective amination of anilines and phenols with quinoneimides. []
Q3: What are the advantages of using Zn(OTf)2 as a catalyst?
A3: Zn(OTf)2 offers several benefits as a catalyst:- Mild reaction conditions: Often requiring lower temperatures and pressures compared to other catalysts. [, ]- High selectivity: Demonstrates excellent selectivity in specific reactions, like para-selective amination. []- Recyclability: Can be recovered and reused in certain reactions, improving sustainability. []
Q4: How does Zn(OTf)2 enhance the performance of zinc-ion batteries?
A4: Zn(OTf)2 is a key component in electrolytes for zinc-ion batteries. It contributes to:- High ionic conductivity: Enables efficient ion transport within the battery. [, , , ]- Stable zinc electrochemistry: Helps suppress dendrite formation and parasitic reactions at the zinc anode, improving battery lifespan and safety. [, , , , , ]
Q5: Is Zn(OTf)2 compatible with different types of electrolytes?
A5: Yes, Zn(OTf)2 has shown compatibility with various electrolyte systems, including:- Aqueous electrolytes with organic solvent additives (e.g., dimethyl carbonate). []- Ionic liquid-based gel polymer electrolytes (e.g., with PVDF-HFP polymer and EMITf ionic liquid). [, , , ]- Deep eutectic electrolytes (e.g., with lithium bis(trifluoromethanesulfonyl)imide and N-methylacetamide). []
Q6: Does Zn(OTf)2 affect the stability of zinc anodes?
A6: Zn(OTf)2 plays a crucial role in stabilizing zinc anodes:- Formation of protective interphases: Participates in forming robust, ZnF2 and ZnCO3-rich interphases on the zinc surface, mitigating dendrite growth and side reactions. [, , ]- Modified solvation structure: Alters the solvation sheath of Zn2+ ions, influencing deposition behavior and enhancing anode stability. [, , ]
Q7: What is the molecular formula and weight of Zn(OTf)2?
A7: The molecular formula is Zn(CF3SO3)2, and its molecular weight is 363.58 g/mol.
Q8: Are there spectroscopic techniques used to characterize Zn(OTf)2?
A8: Yes, various spectroscopic methods are used:- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, particularly the S=O and C-F bonds. []- Nuclear magnetic resonance (NMR) spectroscopy: Can be used to study the interaction of Zn(OTf)2 with other molecules, such as solvents or ligands. []
Q9: Have computational methods been employed to study Zn(OTf)2?
A9: Yes, computational chemistry plays a role in understanding:- Solvation structure: Simulations provide insights into how Zn(OTf)2 interacts with solvents, influencing electrolyte properties. [, ]- Interface stability: Calculations help analyze the stability of Zn(OTf)2-containing interfaces in batteries, guiding material design. []- Reaction mechanisms: Theoretical studies can elucidate reaction pathways and intermediates in Zn(OTf)2-catalyzed transformations.
Q10: Are there any formulation strategies to improve Zn(OTf)2 stability?
A12: Incorporating Zn(OTf)2 into polymer matrices or combining it with hydrophobic components can enhance its stability and prevent moisture uptake. For instance, ionic liquid-based gel polymer electrolytes effectively encapsulate Zn(OTf)2, improving its long-term performance in battery applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




